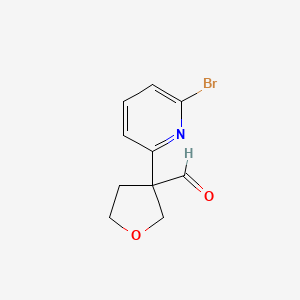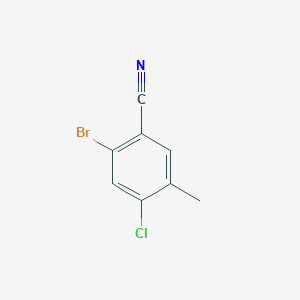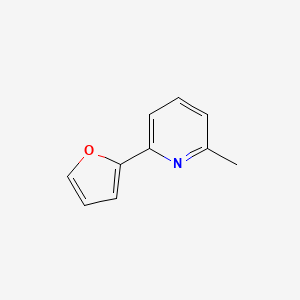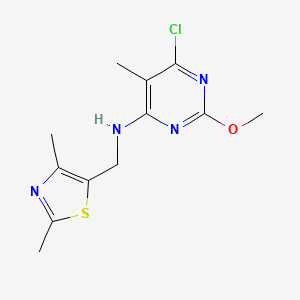![molecular formula C13H12N2O3 B13934849 1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 548475-54-3](/img/structure/B13934849.png)
1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a cycloheptane ring, a furan ring, and a pyrimidine ring. The presence of these rings contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino furans with appropriate aldehydes or ketones, followed by cyclization reactions to form the fused ring system . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cell growth and survival . Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities, including antiproliferative and antimicrobial properties.
Furo[2,3-d]pyrimidinone: Known for its anticancer and anti-inflammatory activities.
Uniqueness
2H-CYCLOHEPTA[4,5]FURO[2,3-D]PYRIMIDINE-2,4(3H)-DIONE, 1,5-DIHYDRO-1,3-DIMETHYL- is unique due to its fused ring structure, which imparts distinct chemical reactivity and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Propriétés
Numéro CAS |
548475-54-3 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-11(16)10-8-6-4-3-5-7-9(8)18-12(10)15(2)13(14)17/h3-5,7H,6H2,1-2H3 |
Clé InChI |
PMFVKYZSIQRJSN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=C(O2)C=CC=CC3)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



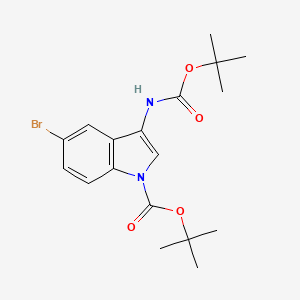
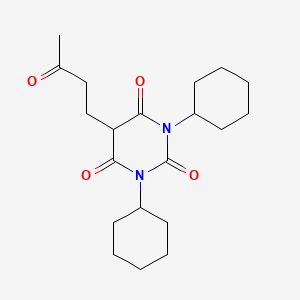
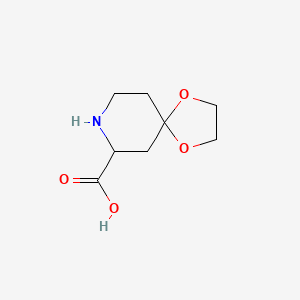
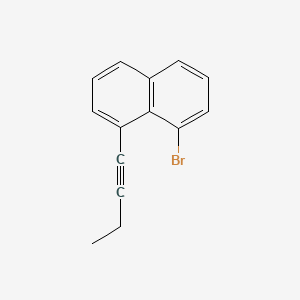

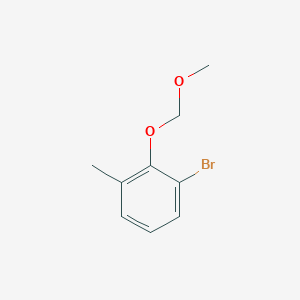
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
